molecular formula C9H18O3 B009231 2-ethyl-2-(hydroxymethyl)hexanoic Acid CAS No. 101051-51-8

2-ethyl-2-(hydroxymethyl)hexanoic Acid

Cat. No.: B009231
CAS No.: 101051-51-8
M. Wt: 174.24 g/mol
InChI Key: GOYVCPYTLIOSLQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C9H18O3. It is a carboxylic acid derivative that features both an ethyl group and a hydroxymethyl group attached to the hexanoic acid backbone. This compound is known for its applications in various chemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-(hydroxymethyl)hexanoic acid typically involves the aldol condensation of butyraldehyde followed by hydrogenation and oxidation steps. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(hydroxymethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-ethyl-2-(carboxymethyl)hexanoic acid.

    Reduction: Formation of 2-ethyl-2-(hydroxymethyl)hexanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-(hydroxymethyl)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-(hydroxymethyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The carboxyl group can also form ionic bonds with metal ions, affecting the compound’s reactivity and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(hydroxymethyl)hexanoic acid is unique due to the presence of both an ethyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.

Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYVCPYTLIOSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430747
Record name 2-ethyl-2-(hydroxymethyl)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101051-51-8
Record name 2-ethyl-2-(hydroxymethyl)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

113 ml (0.305 mol) of n-butyllithium (2.7 M in heptane) are added dropwise at 0° C. to a solution of 46 ml of dissopropylamine (0.327 mol) in 320 ml of THF and the mixture is stirred at 0° C. for 30 min (Solution 1). 40 g (0.277 mol) of 2-ethylhexanoic acid are added dropwise at 25° C. to a suspension of 7 g of NaH 95% (0.277 mol) in 320 ml of THF within approx. 15 min, and the reaction mixture is stirred at 50° C. for 30 min (Solution 2). Solution 1 is added at 0° C. to Solution 2 and subsequently heated to 50° C. for 1.5 h. The clear solution is cooled to −20° C. and admixed with 25 g (0.833 mol) of paraformaldehyde. After 10 min, the mixture is stirred at RT for 18 h. The mixture is admixed with saturated aqueous solution of ammonium chloride and adjusted to pH=1-2 with 6N HCl. The organic phase is removed, the aqueous phase is re-extracted once with MTBE and the combined organic phases are concentrated on a rotary evaporator. The yield of pure product is 70% (GC).
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Synthesis routes and methods II

Procedure details

27 ml (72.9 mmol) of n-butyllithium (2.7 M in heptane) are added dropwise at 0° C. to a solution of 10.9 ml of diisopropylamine (77.5 mmol) in 60 ml of THF, and the mixture is stirred at 0° C. for 30 min. Within 10 min, 5 g (34.7 mmol) of 2-ethylhexanoic acid are added dropwise at 0° C. and the reaction mixture is heated at 50° C. for 1.5 h. The clear solution is cooled to −20° C. and admixed with 3.1 g (103 mmol) of paraformaldehyde. After 10 min at −20° C., the mixture is stirred at RT for 2 h. The mixture is admixed with saturated aqueous solution of ammonium chloride and adjusted to pH=1-2 with 6N HCl. The organic phase is removed, the aqueous phase is re-extracted once with MTBE and the combined organic phases are concentrated on a rotary evaporator. The crude product (85% yield (GC)) can be purified further by distillation (b.p.: 121° C., 0.2 mbar). Alternatively, it is also possible to crystallize the sodium salt of the product from aqueous solution in pure form. The pure product of the free 2-ethyl-2-hydroxymethylhexanoic acid, which is typically obtained as a viscous oil, crystallizes slowly at RT (melting point: 45-46° C.). Alternatively, the product can also be crystallized from a suitable solvent, for example pentane, hexane, heptane or petroleum ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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